L-gamma-Glutamyl-S-allylthio-L-cysteine
Description
Contextualization within Organosulfur Compounds of Allium Species
The genus Allium, which includes garlic and onions, is characterized by a diverse array of organosulfur compounds (OSCs), which are responsible for their distinctive flavors and biological properties. mdpi.comresearchgate.net These compounds are synthesized via a complex biosynthetic pathway that is initiated when the plant's tissues are damaged. mdpi.com The primary sulfur-containing molecules in intact Allium bulbs are γ-glutamyl peptides and S-alk(en)yl-L-cysteine sulfoxides (ACSOs). mdpi.comresearchgate.net
L-gamma-Glutamyl-S-allylthio-L-cysteine is a dipeptide that fits within this biochemical framework. nih.gov The general pathway for many of the well-known garlic compounds involves γ-glutamyl peptides as stable storage and transport molecules. semanticscholar.org For instance, the extensively studied γ-L-glutamyl-S-allyl-L-cysteine (GSAC) is a major precursor in the biosynthesis of allicin (B1665233). nih.gov The enzyme γ-glutamyl transpeptidase acts on GSAC to produce S-allyl-L-cysteine (SAC). nih.govnih.gov SAC is subsequently oxidized to form alliin (B105686) (S-allyl-L-cysteine sulfoxide). nih.gov When garlic is crushed, the enzyme alliinase is released and converts alliin into the highly reactive and odorous compound, allicin. wikipedia.orgnih.gov
This compound, with its characteristic γ-glutamyl linkage to a cysteine residue, is structurally part of this family of precursor and intermediate compounds. Its unique feature is the S-allylthio group, which contains a disulfide bond (-S-S-). This disulfide linkage is also found in secondary metabolites of garlic, such as diallyl disulfide, which is formed from the decomposition of allicin. wikipedia.orgnih.gov Therefore, this compound represents a specific variation within the complex sulfur chemistry of Allium species.
Nomenclature and Related Structural Analogues in Academic Literature
The precise identification of chemical structures is fundamental in academic research. This compound is systematically named and has several structural analogues that are important in the context of Allium biochemistry.
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-amino-5-[[1-carboxy-2-(prop-2-enyldisulfanyl)ethyl]amino]-5-oxopentanoic acid. nih.gov It is classified as a dipeptide. nih.gov
Several structural analogues of this compound are found in nature, particularly within the Allium genus. The most significant of these is γ-L-Glutamyl-S-allyl-L-cysteine (GSAC), which is a major organosulfur compound in garlic. medchemexpress.comglpbio.com The key structural difference is that GSAC possesses a thioether bond (-S-), whereas this compound has a disulfide bond (-S-S-). Other related γ-glutamyl dipeptides identified in garlic include γ-L-glutamyl-S-(trans-1-propenyl)-L-cysteine and γ-L-glutamyl-S-methyl-L-cysteine. researchgate.net
| Compound Name | Common Abbreviation | Systematic (IUPAC) Name | Key Structural Feature |
|---|---|---|---|
| This compound | N/A | 2-amino-5-[[1-carboxy-2-(prop-2-enyldisulfanyl)ethyl]amino]-5-oxopentanoic acid nih.gov | Allyl disulfide group attached to cysteine |
| γ-L-Glutamyl-S-allyl-L-cysteine | GSAC | (2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfanylethyl]amino]-5-oxopentanoic acid nih.gov | Allyl thioether group attached to cysteine |
| γ-L-Glutamyl-S-(trans-1-propenyl)-L-cysteine | GSPC | N/A | trans-1-Propenyl thioether group attached to cysteine researchgate.net |
| γ-L-Glutamyl-S-methyl-L-cysteine | GSMC | N/A | Methyl thioether group attached to cysteine researchgate.net |
Historical Perspective of Research on this compound
While specific historical records detailing the discovery of this compound are not prominent in academic literature, the history of its broader chemical family provides essential context. The scientific investigation into garlic's organosulfur compounds began in the 1940s. In 1944, Cavallito and Bailey first isolated allicin, identifying it as the principal antibacterial component of garlic. nih.gov This was followed by the seminal work of Stoll and Seebeck, who in 1948 identified alliin as the stable precursor to allicin. nih.gov
Research during the mid-20th century continued to uncover the complexity of sulfur chemistry in Allium species. Studies by Virtanen and others identified a variety of S-substituted cysteine derivatives in onions. nih.gov A significant conceptual advancement came with the work of Granroth in 1970, which detailed the biosynthesis and decomposition of various cysteine derivatives, laying the groundwork for understanding the precursor molecules. nih.gov
The role of γ-glutamyl peptides as key intermediates and storage compounds in the biosynthesis of these flavor precursors became a focus of research later. Studies published in the 1980s and 1990s established that γ-glutamyl peptides were central to the sulfur metabolism of Allium plants. semanticscholar.org This area of research was part of a broader scientific interest in γ-glutamyl compounds; for example, in 1983, Anderson and Meister reported on the ability of γ-glutamyl-L-cysteine to augment cellular glutathione (B108866) levels, highlighting the biological significance of this type of peptide bond. wikipedia.org The identification of numerous γ-glutamyl dipeptides, including compounds like this compound, is a result of this focused and evolving field of natural product chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-[[1-carboxy-2-(prop-2-enyldisulfanyl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S2/c1-2-5-19-20-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHWEWRSAXLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-gamma-Glutamyl-S-allylthio-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 149 °C | |
| Record name | L-gamma-Glutamyl-S-allylthio-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Isolation from Natural Sources
Presence in Allium sativum (Garlic) and its Varieties
L-gamma-Glutamyl-S-allylthio-L-cysteine has been identified as a constituent of Allium sativum. While its more prevalent analogue, γ-glutamyl-S-allyl-L-cysteine (GSAC), is often the focus of research, the "allylthio" variant is also a component of garlic's sulfur chemistry. Specific quantitative data across a wide range of common and rare garlic varieties remains an area for further research, as much of the existing literature tends to group various γ-glutamyl peptides or focus on the more abundant sulfur compounds. The formation of this compound is thought to be part of the complex biosynthetic pathways of sulfur compounds within the plant.
Identification in Aged/Black Garlic Extracts
The concentration of this compound is particularly notable in aged garlic extracts. The aging process, which involves prolonged extraction of garlic, typically in an aqueous ethanol (B145695) solution, facilitates a series of enzymatic and chemical reactions that alter the composition of organosulfur compounds.
A key study identified γ-Glutamyl-S-allylmercaptocysteine (GSAMC) in aged garlic extract and tracked its concentration over a 22-month period. nih.gov The research indicated that the formation of this compound occurs predominantly in the early stages of the aging process. The concentration of GSAMC reached its peak after approximately one month of aging, after which it began to decrease. nih.gov This suggests that this compound is an intermediate compound in the chemical transformations that occur during the aging of garlic.
The formation of GSAMC is hypothesized to occur from the reaction of allicin (B1665233) with γ-glutamyl-S-allyl-L-cysteine (GSAC) or γ-glutamyl-S-1-propenylcysteine (GS1PC). nih.gov Subsequently, GSAMC can be a precursor to S-allylmercaptocysteine (SAMC) through the action of the endogenous enzyme γ-glutamyl transpeptidase (GGT). nih.gov
Table 1: Concentration of γ-Glutamyl-S-allylmercaptocysteine (GSAMC) in Aged Garlic Extract Over Time
| Aging Period (Months) | GSAMC Content (μmol/g of dried extract) |
| 1 | ~1.5 |
| 4 | ~1.0 |
| 10 | ~0.5 |
| 22 | <0.5 |
This interactive table is based on data reported in the study by Fujii et al. (2018). The values are approximate and represent the trend observed in the research.
Isolation Methodologies from Plant Materials
The isolation of this compound from garlic and its extracts requires multi-step procedures involving extraction and chromatographic purification. While a universally standardized protocol exclusively for this compound is not extensively detailed in the literature, the general principles for isolating polar, water-soluble organosulfur compounds from garlic are applicable.
A typical isolation procedure commences with the extraction of garlic material. For aged garlic extract, the process involves a prolonged immersion of sliced raw garlic in an aqueous ethanol solution for several months. nih.gov
Following the initial extraction, a series of purification steps are employed to isolate the target compound from the complex mixture. These steps generally include:
Column Chromatography: The crude extract is often subjected to column chromatography using various resins to separate compounds based on their chemical properties. For instance, anion-exchange resins can be used to separate acidic compounds like γ-glutamyl peptides.
High-Performance Liquid Chromatography (HPLC): This is a crucial technique for the fine purification of the compound. A preparative HPLC system with a suitable column (e.g., a reversed-phase column) is used to achieve high purity. The fractions are monitored using a detector, such as a UV detector, and the fraction corresponding to this compound is collected.
Lyophilization: After purification, the solvent is removed from the collected fraction, often by freeze-drying (lyophilization), to obtain the isolated compound in a solid form.
The identification and structural confirmation of the isolated this compound are then carried out using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Biosynthesis and Metabolic Pathways
Proposed Biosynthetic Routes within Allium Plants
Current understanding, based on chemical analysis and radiolabeling experiments, suggests that S-alk(en)yl-L-cysteine sulfoxides are biosynthesized from the tripeptide glutathione (B108866). researchgate.netnih.gov This pathway involves the S-alk(en)ylation of glutathione, followed by sequential enzymatic modifications.
The biosynthetic pathway for alliin (B105686) is initiated with the S-alk(en)ylation of glutathione. researchgate.net Following this initial step, the glycine (B1666218) and γ-glutamyl groups are removed. L-gamma-Glutamyl-S-allylthio-L-cysteine is recognized as a key intermediate in this metabolic sequence, representing a modified glutathione conjugate from which the final flavor precursors are derived. researchgate.net This positions it as a central molecule linking the primary metabolism of glutathione to the specialized secondary metabolism of Allium species.
This compound is a direct precursor to S-allyl-L-cysteine in the alliin biosynthesis pathway. nih.govnih.gov The transformation of this γ-glutamyl peptide is a pivotal step that precedes the final S-oxygenation to form alliin. researchgate.netnih.gov Two potential routes have been considered for the conversion of γ-glutamyl-S-allyl-L-cysteine to alliin: one where deglutamylation occurs first, followed by S-oxygenation, and an alternative where S-oxygenation precedes deglutamylation. nih.gov Research indicates that the former pathway is predominant in garlic. researchgate.netnih.govfrontiersin.org The concentration of γ-glutamyl-S-allyl-L-cysteine can vary significantly in different parts of the plant and at different developmental stages; it is found in trace levels in leaves but can be highly accumulated in dormant bulbs, where it is rapidly converted to alliin upon sprouting. nih.gov
Enzymology of Biosynthesis and Biotransformation
The conversion of this compound is governed by specific enzymes that catalyze the key steps of deglutamylation and S-oxygenation. While not all enzymes in the pathway have been identified, significant progress has been made in characterizing the γ-glutamyl transpeptidases and S-oxygenases involved. researchgate.netnih.govfrontiersin.org
Gamma-Glutamyl Transpeptidases (GGTs) are the enzymes responsible for catalyzing the deglutamylation of γ-glutamyl-S-allyl-L-cysteine. frontiersin.org This reaction involves the removal of the γ-glutamyl moiety to produce S-allyl-L-cysteine, a critical step in the biosynthesis of alliin. nih.govnih.gov Studies have shown that GGTs in garlic actively deglutamylate γ-glutamyl-S-allyl-L-cysteine but exhibit almost no activity toward its oxidized form, γ-glutamyl-S-allyl-L-cysteine sulfoxide (B87167). nih.govfrontiersin.org This substrate preference strongly suggests that deglutamylation occurs prior to the S-oxygenation step in the main biosynthetic route. nih.govfrontiersin.org The activity of these GGTs is enhanced in the presence of an acceptor molecule like glycylglycine, indicating they can catalyze transpeptidation more effectively than simple hydrolysis. frontiersin.org
In garlic (Allium sativum), several genes encoding GGTs have been identified and characterized. Three key isoenzymes, designated AsGGT1, AsGGT2, and AsGGT3, have been shown to catalyze the removal of the γ-glutamyl group from γ-glutamyl-S-allyl-L-cysteine. nih.govnih.govfrontiersin.org A fourth candidate gene, AsGGT4, has also been identified through genomic annotation. nih.govnih.gov These enzymes exhibit different characteristics and may play distinct roles in alliin biosynthesis. nih.gov For instance, AsGGT1 and AsGGT2 show a high affinity for the substrate and are thought to contribute to alliin biosynthesis in leaves during bulb formation, while AsGGT3 may be more involved in the process when bulb dormancy is broken. nih.gov The genomic structure of these genes is conserved, typically consisting of seven exons, though they are located on different chromosomes. nih.govnih.gov
Table 1: Characterized Gamma-Glutamyl Transpeptidases (GGTs) in Allium sativum
| Enzyme | Proposed Function | Subcellular Localization | Notes |
| AsGGT1 | Alliin biosynthesis in leaves during bulb formation and maturation. nih.gov | Lacks a signal peptide for specific organelles. nih.gov | High affinity for γ-glutamyl-S-allyl-L-cysteine. nih.gov |
| AsGGT2 | Alliin biosynthesis in leaves during bulb formation and maturation. nih.gov | Localizes to the vacuole. nih.gov | High affinity for γ-glutamyl-S-allyl-L-cysteine. nih.gov |
| AsGGT3 | Alliin biosynthesis in bulbs upon termination of dormancy. nih.gov | Contains a signal peptide. nih.govnih.gov | May be a pseudogene in some garlic varieties. nih.govnih.gov |
| AsGGT4 | Candidate γ-glutamyl-transpeptidase. nih.govnih.gov | Contains a signal peptide. nih.govnih.gov | Identified via genome annotation. nih.govnih.gov |
The final step in the formation of alliin from S-allyl-L-cysteine is S-oxygenation, a reaction catalyzed by a flavin-containing monooxygenase (FMO). researchgate.netnih.gov In garlic, an enzyme identified as AsFMO1 is responsible for this stereoselective S-oxygenation. researchgate.netscholarsportal.info A critical aspect of the pathway is the order of this reaction relative to deglutamylation. Research has demonstrated that the AsFMO1 enzyme preferentially uses S-allyl-L-cysteine as its substrate, rather than γ-glutamyl-S-allyl-L-cysteine. researchgate.netscholarsportal.info This finding, combined with the substrate specificity of the AsGGT enzymes, provides strong evidence that in garlic, deglutamylation of γ-glutamyl-S-allyl-L-cysteine to S-allyl-L-cysteine occurs first, followed by the S-oxygenation of S-allyl-L-cysteine to yield alliin. researchgate.netnih.govfrontiersin.org
Table 2: Substrate Preference of Key Enzymes in Alliin Biosynthesis
| Enzyme | Preferred Substrate | Product of Preferred Reaction | Implication for Pathway Order |
| AsGGTs (1, 2, 3) | γ-glutamyl-S-allyl-L-cysteine nih.govfrontiersin.org | S-allyl-L-cysteine nih.govnih.gov | Deglutamylation occurs before S-oxygenation. |
| AsFMO1 | S-allyl-L-cysteine researchgate.netscholarsportal.info | S-allyl-L-cysteine sulfoxide (alliin) researchgate.net | S-oxygenation occurs after deglutamylation. |
Biotransformation and Catabolism in Biological Systems
The biotransformation and catabolism of L-gamma-Glutamyl-S-allyl-L-cysteine, a significant organosulfur compound found in garlic, involve several enzymatic and non-enzymatic pathways. These processes are crucial in determining the bioavailability and physiological effects of its subsequent metabolic products.
Conversion to S-Allyl-L-cysteine (SAC)
The primary and most well-documented biotransformation pathway for L-gamma-Glutamyl-S-allyl-L-cysteine is its conversion to S-Allyl-L-cysteine (SAC). This reaction is catalyzed by the enzyme γ-glutamyl transpeptidase (GGT). In garlic, several isoenzymes of GGT, including AsGGT1, AsGGT2, and AsGGT3, have been identified to actively deglutamylate γ-glutamyl-S-allyl-L-cysteine. frontiersin.org These enzymes catalyze the removal of the γ-glutamyl moiety from L-gamma-Glutamyl-S-allyl-L-cysteine, yielding SAC. nih.gov
The kinetic properties of these garlic GGTs reveal differences in their affinity for L-gamma-Glutamyl-S-allyl-L-cysteine. The apparent Michaelis-Menten constant (Km) values, which indicate the substrate concentration at which the enzyme reaction rate is half of the maximum, have been determined for each isoenzyme. A lower Km value suggests a higher affinity of the enzyme for the substrate.
Kinetic Parameters of Garlic γ-Glutamyl Transpeptidases for L-gamma-Glutamyl-S-allyl-L-cysteine
| Enzyme | Apparent Km Value |
|---|---|
| AsGGT1 | 86 μM |
| AsGGT2 | 1.1 mM |
| AsGGT3 | 9.4 mM |
Data sourced from: frontiersin.org
The deglutamylation activities of these enzymes are enhanced in the presence of a γ-glutamyl acceptor substrate like the dipeptide glycylglycine, indicating that they can function more effectively through transpeptidation than hydrolysis. frontiersin.org However, they are also capable of acting as hydrolases in the absence of a suitable acceptor. frontiersin.org This conversion is a critical step in the biosynthesis of alliin, as it is proposed that L-gamma-Glutamyl-S-allyl-L-cysteine is first deglutamylated to SAC before being S-oxygenated. nih.gov
Other Enzymatic and Non-Enzymatic Degradation Pathways
Beyond the conversion to SAC, L-gamma-Glutamyl-S-allyl-L-cysteine can undergo other degradation pathways, particularly under specific processing conditions such as those used for producing black garlic.
Enzymatic Hydrolysis: Enzymatic hydrolysis, primarily by γ-glutamyl transpeptidase, is a key degradation pathway. acs.orgnih.gov This process breaks down L-gamma-Glutamyl-S-allyl-L-cysteine into S-allylcysteine and glutamic acid. acs.orgnih.gov
Thermal Decomposition: Thermal processing is another significant route for the degradation of L-gamma-Glutamyl-S-allyl-L-cysteine. acs.orgnih.gov Studies on the processing of black garlic have shown that thermal decomposition is one of the primary pathways for the transformation of this compound. acs.orgnih.gov During this process, L-gamma-Glutamyl-S-allyl-L-cysteine can be converted into S-allylcysteine and glutamic acid. acs.orgnih.gov Notably, at elevated temperatures (e.g., 75 °C), the resulting glutamic acid can further transform into pyroglutamic acid through intramolecular dehydration. acs.orgnih.gov It has been observed that the Maillard reaction between L-gamma-Glutamyl-S-allyl-L-cysteine and sugars like fructose (B13574) is unlikely to be a major degradation pathway. acs.orgnih.gov
While specific non-enzymatic degradation pathways for L-gamma-Glutamyl-S-allyl-L-cysteine under physiological conditions are not extensively detailed in the literature, the general chemistry of peptides suggests that they can undergo spontaneous cleavage under mild conditions, although this is typically a slow process. nih.gov
Proposed Metabolic Fate in Animal Models (derived from related organosulfur compounds)
The metabolic fate of L-gamma-Glutamyl-S-allyl-L-cysteine in animal models is largely inferred from the metabolism of its primary breakdown product, S-Allyl-L-cysteine (SAC), and the general metabolism of γ-glutamyl peptides.
Upon ingestion, it is proposed that L-gamma-Glutamyl-S-allyl-L-cysteine is hydrolyzed in the gastrointestinal tract or after absorption into its constituent amino acids, S-allyl-L-cysteine and glutamic acid, by the action of γ-glutamyl transpeptidases present in the brush border of the intestine and other tissues. nih.govmssm.edu
The subsequent metabolic fate is then dictated by the metabolism of SAC. Studies in animal models have shown that SAC is rapidly and efficiently absorbed from the gastrointestinal tract. Once absorbed, SAC undergoes several metabolic transformations, primarily N-acetylation to form N-acetyl-S-allyl-L-cysteine (NASAC). This process is thought to occur in the liver and kidneys. Further metabolism can involve S-oxidation of both SAC and NASAC.
The general metabolism of γ-glutamyl amino acids in vivo has been studied in mice. nih.govmssm.edu These studies indicate that γ-glutamyl compounds are largely metabolized in the kidney, where γ-glutamyl transpeptidase activity is high. nih.govmssm.edu The γ-glutamyl moiety is cleaved, and the constituent amino acids are released and enter their respective metabolic pools. nih.govmssm.edu This suggests that L-gamma-Glutamyl-S-allyl-L-cysteine would be similarly processed, with the kidney playing a significant role in its initial breakdown. The resulting SAC would then be distributed to various tissues and undergo further metabolism.
Synthetic Approaches and Derivatives in Research
Chemical Synthesis Methodologies for L-gamma-Glutamyl-S-allylthio-L-cysteine
Chemical synthesis of gamma-glutamyl dipeptides can be challenging due to the need to selectively form the gamma-peptide bond over the more common alpha-peptide bond, and the requirement for protecting various functional groups. google.comwikipedia.org However, streamlined methods have been developed to overcome these hurdles.
A notable approach involves a two-step, one-pot procedure that can be applied to various sulfur-containing amino acids, making it a viable methodology for the synthesis of this compound. mdpi.com This method begins with the reaction of L-glutamic acid and phthalic anhydride (B1165640) to form N-phthaloyl-L-glutamic acid anhydride. mdpi.com This anhydride then acts as an acylating agent for the desired S-substituted-L-cysteine derivative, in this case, S-allylthio-L-cysteine. The reaction proceeds without the need for protecting the carboxyl group of the cysteine derivative. mdpi.com The final step is the removal of the N-phthaloyl protecting group using hydrazine (B178648) hydrate (B1144303) to yield the final dipeptide. mdpi.com This approach has been successfully used to synthesize the closely related compound, γ-Glutamyl-S-allyl-L-cysteine, in a 79% yield. mdpi.com
Table 1: Two-Step, One-Pot Chemical Synthesis of γ-Glutamyl-S-allyl-L-cysteine
| Step | Reactants | Key Conditions | Product |
| 1 | N-phthaloyl-L-glutamic acid anhydride, S-allyl-L-cysteine | N,N-dimethylformamide (DMF), Room Temperature | N-phthaloyl-γ-glutamyl-S-allyl-L-cysteine |
| 2 | N-phthaloyl-γ-glutamyl-S-allyl-L-cysteine, Hydrazine hydrate | Aqueous DMF | γ-Glutamyl-S-allyl-L-cysteine |
This table outlines the synthesis of a closely related compound, which serves as a model for the synthesis of this compound.
Enzymatic Synthesis Strategies
Enzymatic synthesis offers a green chemistry alternative to chemical methods, often providing high stereospecificity and milder reaction conditions. The key enzymes in the synthesis of gamma-glutamyl peptides are gamma-glutamyl transpeptidases (GGTs).
Gamma-glutamyl transpeptidases (GGTs) catalyze the transfer of a γ-glutamyl moiety from a donor molecule to an acceptor amino acid or peptide. nih.gov GGT from Bacillus licheniformis (BlGGT) has been effectively used for the synthesis of γ-L-glutamyl-S-allyl-L-cysteine (GSAC), a structurally similar compound to this compound. nih.gov
In this biocatalytic process, L-glutamine typically serves as the γ-glutamyl donor, and an S-substituted L-cysteine derivative acts as the acceptor. nih.gov For the synthesis of this compound, S-allylthio-L-cysteine would be the required acceptor. The reaction involves the formation of a γ-glutamyl-enzyme intermediate, followed by the transfer of the γ-glutamyl group to the acceptor molecule. nih.gov The successful synthesis of GSAC using this method has been confirmed through techniques such as thin-layer chromatography and ESI-MS/MS analysis. nih.gov
The efficiency of the enzymatic synthesis is highly dependent on the reaction conditions. For the synthesis of GSAC using BlGGT, several parameters have been optimized to maximize the product yield. nih.gov The key optimized conditions include the concentrations of the donor and acceptor substrates, the pH of the reaction buffer, the reaction temperature, and the enzyme concentration. nih.gov
Under optimal conditions, a preparative-level synthesis was conducted, achieving a notable yield of the target dipeptide. nih.gov The use of both free and immobilized BlGGT has been explored, with both forms showing comparable yields, although immobilization can offer advantages in terms of enzyme reusability and process stability. nih.gov
Table 2: Optimized Conditions for the Enzymatic Synthesis of γ-L-glutamyl-S-allyl-L-cysteine (GSAC)
| Parameter | Optimal Value |
| L-glutamine (Donor) | 200 mM |
| S-allyl-L-cysteine (Acceptor) | 200 mM |
| Buffer | 50 mM Tris-HCl |
| pH | 9.0 |
| Temperature | 60 °C |
| BlGGT Concentration | 1.0 U/mL |
| Incubation Time | 15 hours |
| Yield (Free Enzyme) | 19.3% |
| Yield (Immobilized Enzyme) | 18.3% |
This data is for the synthesis of the related compound GSAC and provides a model for the synthesis of this compound. nih.gov
Design and Synthesis of Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. In the context of γ-glutamyl dipeptides and their derivatives, SAR studies often involve the synthesis of a series of analogues with systematic modifications to different parts of the molecule.
For instance, research on S-trityl-L-cysteine analogues, which are inhibitors of the human mitotic kinesin Eg5, has provided insights into the minimal structural requirements for biological activity. nih.gov These studies have explored modifications to the trityl group and the cysteine backbone to identify more potent inhibitors. nih.gov Similarly, SAR studies on S-allyl-L-cysteine (SAC) and its conjugates have been conducted to enhance anti-inflammatory activity. These studies suggested that modifications such as esterification of the carboxyl group and variations in the carbon chain length can significantly impact efficacy.
While specific SAR studies on this compound are not widely documented, the principles from related compounds would apply. The synthesis of analogues would likely involve utilizing different S-substituted cysteine derivatives in the chemical or enzymatic synthesis protocols described above. These analogues could feature variations in the length and functionality of the S-allylthio group, or modifications to the glutamyl or cysteine portions of the molecule, to probe the structural requirements for any observed biological effects.
Molecular Mechanisms of Action
Antiglycative Effects and Mechanisms of Protein Protection
L-gamma-Glutamyl-S-allylthio-L-cysteine (GSAC) has demonstrated significant antiglycative properties, offering protection to proteins against glycation-induced damage. Glycation is a non-enzymatic reaction between reducing sugars and proteins, which leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.
Research conducted on a bovine serum albumin (BSA)/glucose system revealed that GSAC effectively inhibits the formation of AGEs in a concentration-dependent manner. One of the key indicators of AGE formation is the development of fluorescence at approximately 440 nm. Studies have shown that GSAC significantly suppresses this increase in fluorescence intensity. For instance, as GSAC concentrations were increased from 0.1 to 2.5 mg/mL, it progressively reduced the number of reacted free lysine (B10760008) side chains on BSA by 10.9%, 24.7%, and 37.7%, respectively. pnas.orgnih.gov This indicates that GSAC protects the primary amino groups of lysine residues, which are common targets of glycation.
Furthermore, GSAC plays a crucial role in preserving the structural integrity of proteins. Glycation is known to induce conformational changes in proteins, often leading to a decrease in α-helix content and an increase in β-sheet structures, which can result in loss of function and aggregation. In vitro experiments have shown that GSAC at a concentration of 2.5 mg/mL can prevent the glycation-specific decline in the α-helix content of BSA (from 61.3% to 55.6%) and the corresponding increase in β-sheet content (from 2.1% to 5.4%). pnas.orgnih.gov This stabilizing effect extends to preventing the cross-linking of proteins into polymers, a hallmark of advanced glycation. pnas.orgnih.gov The antiglycative effect of GSAC is thought to be linked to its radical-scavenging and metal-chelating capacities. pnas.orgnih.gov
Table 1: Effect of this compound (GSAC) on Protein Glycation
Radical-Scavenging and Antioxidant Capacities
This compound exhibits notable radical-scavenging and antioxidant capabilities, which contribute to its protective effects against oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in cellular damage and the progression of many diseases.
GSAC has been shown to possess direct radical-scavenging activity at concentrations of 10, 40, and 160 μg/mL. pnas.orgnih.gov While detailed quantitative data such as IC50 values for GSAC in standard antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) are not extensively documented in the available literature, its activity is recognized. The antioxidant capacity is partly attributed to the sulfur atom in its structure, which can donate electrons to neutralize free radicals.
Much of the in-depth understanding of the antioxidant mechanisms of garlic-derived organosulfur compounds comes from studies on S-allyl-L-cysteine (SAC), a stable and highly bioavailable metabolite of GSAC. nih.gov SAC has been shown to be an effective scavenger of various free radicals, including superoxide (B77818) and DPPH radicals. nih.govnih.gov The antioxidant activity of SAC is multifaceted, involving not only direct radical scavenging but also the enhancement of endogenous antioxidant defense systems. nih.gov
Metal-Chelating Activities and Their Biological Implications
The ability to chelate metal ions is another significant molecular mechanism of this compound. Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in oxidation reactions, leading to the generation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metal ions, GSAC can prevent them from participating in these damaging reactions, thereby exerting an indirect antioxidant effect.
Research has confirmed that GSAC possesses metal-chelating capacities, and this activity is considered to be a contributing factor to its antiglycative effects. pnas.orgnih.gov The chelation of metal ions that catalyze the oxidation of glucose and Amadori products can inhibit the formation of certain AGEs, such as carboxymethyllysine. nih.gov
The cysteine residue within the GSAC molecule is crucial for its metal-chelating ability. The thiol group (-SH) of cysteine has a high affinity for binding with metal ions. nih.gov This interaction forms a stable complex, sequestering the metal ion and rendering it redox-inactive. This chelation is a key defense mechanism against metal-induced oxidative stress. nih.gov Studies on the related dipeptide, glutamyl-cysteine, have also highlighted its potential for iron chelation, which contributes to its hepatoprotective effects in models of iron overload. austinpublishinggroup.com
Modulation of Cellular Pathways and Enzyme Activities
This compound and its metabolites can influence cellular function by modulating key signaling pathways and the activity of various enzymes. These interactions are central to its biological effects, including its antioxidant and anti-inflammatory properties.
One of the most important pathways modulated is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. However, in the presence of oxidative stress or Nrf2 activators, Nrf2 is released, translocates to the nucleus, and initiates the transcription of protective genes. S-allylcysteine (SAC), the metabolite of GSAC, is a known activator of the Nrf2 signaling pathway, which enhances the body's antioxidant defenses. nih.govnih.gov While direct studies on GSAC are limited, its role as a precursor to SAC suggests an indirect influence on this pathway.
Another critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation. researchgate.net The activation of NF-κB leads to the production of pro-inflammatory cytokines. Research on γ-glutamylcysteine has shown that it can suppress inflammatory responses by modulating the NF-κB pathway. Molecular dynamics simulations have suggested that γ-glutamylcysteine may exert its effect by binding stably to p100, a protein that inhibits NF-κB activity, thereby enhancing its inhibitory function. nih.gov
The metabolism of GSAC itself is regulated by the enzyme γ-glutamyl transpeptidase (GGT). This enzyme catalyzes the conversion of GSAC into S-allylcysteine and glutamic acid, a key step in its bioactivation. nih.gov
Table 2: Modulation of Cellular Pathways by GSAC and its Metabolites
Potential as an Endogenous Hydrogen Sulfide (B99878) (H2S) Donor (in relation to its metabolites)
Hydrogen sulfide (H₂S) is now recognized as a critical gasotransmitter, alongside nitric oxide and carbon monoxide, playing vital roles in cardiovascular health and cellular signaling. There is growing evidence that the beneficial effects of garlic-derived organosulfur compounds are, in part, mediated by the endogenous production of H₂S.
This compound is a primary sulfur compound found in intact garlic. While GSAC itself is not a direct H₂S donor, its metabolites are key precursors in the H₂S production pathway. The enzymatic processing of garlic, for instance by crushing, initiates a cascade of reactions. The γ-glutamyl moiety is removed by γ-glutamyl transpeptidase, leading to the formation of other sulfur-containing molecules like S-allylcysteine. nih.gov Further enzymatic action by alliinase on related compounds like alliin (B105686) (S-allyl-L-cysteine sulfoxide) produces allicin (B1665233). nih.gov
Allicin is a highly reactive and unstable compound that rapidly decomposes into various polysulfides, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS). nih.gov These allicin-derived polysulfides are considered potent H₂S donors. They can react with endogenous thiols, most notably glutathione (B108866) (GSH) and cysteine, to release H₂S. pnas.org This reaction is facilitated by the presence of allyl substituents and an increasing number of sulfur atoms in the polysulfide chain. pnas.org Therefore, GSAC acts as a crucial upstream source for the generation of H₂S-donating molecules, contributing to the vasorelaxant and cardioprotective effects associated with garlic consumption. pnas.org
Table of Compounds
In Vitro Research on Cellular and Biochemical Models
Studies on Protein Glycation Inhibition and Structural Integrity
L-gamma-Glutamyl-S-allylthio-L-cysteine has demonstrated significant antiglycative properties in biochemical models. In a study utilizing a bovine serum albumin (BSA)/glucose system, the compound was shown to inhibit the formation of advanced glycation end products (AGEs). This was evidenced by a concentration-dependent decrease in the fluorescence intensity at approximately 440 nm, which is characteristic of AGEs. rsc.org
The protective effects of this compound on protein structure were also observed. It was found to reduce the number of reacted free lysine (B10760008) side chains in BSA by 10.9%, 24.7%, and 37.7% at concentrations of 0.1, 2.5 mg/mL respectively. rsc.org Furthermore, at a concentration of 2.5 mg/mL, it prevented the glycation-induced decline in the α-helix content of BSA (from 61.3% to 55.6%) and the increase in β-sheet content (from 2.1% to 5.4%). This indicates a stabilizing effect on the protein's secondary structure. The compound also suppressed the crosslinking of proteins into polymers. rsc.org
Table 1: Effect of this compound on Protein Glycation and Structural Integrity of Bovine Serum Albumin (BSA)
| Parameter | Concentration of this compound | Observed Effect | Reference |
|---|---|---|---|
| Reduction of Reacted Free Lysine Side Chains | 0.1 mg/mL | 10.9% reduction | rsc.org |
| 2.5 mg/mL | 37.7% reduction | rsc.org | |
| Prevention of α-helix Content Decline | 2.5 mg/mL | Prevented decline from 61.3% to 55.6% | rsc.org |
| Prevention of β-sheet Content Increase | 2.5 mg/mL | Prevented increase from 2.1% to 5.4% | rsc.org |
| Suppression of Protein Crosslinking | 2.5 mg/mL | Suppressed formation of polymers | rsc.org |
Antioxidant and Radical Scavenging Assays in Biochemical Systems
In addition to its antiglycative effects, this compound has been shown to possess antioxidant properties. Studies have demonstrated its capacity for radical scavenging and metal chelation in biochemical assays. nih.gov The antioxidant activity of its metabolite, S-allyl-L-cysteine (SAC), has also been extensively studied, showing efficacy in scavenging DPPH and ABTS radicals. mdpi.com The antioxidant effects of SAC are attributed to its ability to donate a hydrogen atom from its thiol group, thereby neutralizing free radicals.
Table 2: Antioxidant and Radical Scavenging Activities
| Compound | Assay | Observed Effect | Reference |
|---|---|---|---|
| This compound | Radical Scavenging and Metal-Chelating Assays | Demonstrated radical-scavenging and metal-chelating capacities | nih.gov |
| S-allyl-L-cysteine (metabolite) | DPPH Radical Scavenging Assay | Exhibited significant scavenging activity | mdpi.com |
| S-allyl-L-cysteine (metabolite) | ABTS Radical Cation Scavenging Assay | Showed notable scavenging activity | mdpi.com |
Investigations in Cellular Models (e.g., Hippocampal Neurons, PC12 cells, MCF-7, MDA-MB-231)
The neuroprotective effects of this compound are largely attributed to its metabolite, S-allyl-L-cysteine (SAC). In cultured rat hippocampal neurons and PC12 cells, SAC has demonstrated significant protection against neuronal death induced by endoplasmic reticulum (ER) stress. nih.govnih.gov Specifically, SAC was found to protect against cell death induced by amyloid beta-protein and tunicamycin, which are known inducers of ER stress. mdpi.com This protective effect is mediated, at least in part, by the attenuation of caspase-12 activation, a key event in ER stress-induced apoptosis. nih.gov However, SAC did not prevent cell death induced by 4-hydroxynonenal, a product of lipid peroxidation, suggesting a specific mechanism of action against ER stress-related pathways. nih.govnih.gov
While direct studies on this compound are limited, research on the related compound γ-glutamylcysteine (γ-GC) provides insights into potential mechanisms. In PC12 cells, γ-GC was shown to suppress cadmium-induced apoptosis by regulating oxidative stress. nih.gov It achieved this by inhibiting the production of reactive oxygen species (ROS) and malondialdehyde (MDA) accumulation, preventing the depletion of glutathione (B108866) (GSH), and increasing the activity of antioxidant enzymes. nih.gov Glutamate-induced toxicity in PC12 cells, which involves GSH depletion and oxidative stress, was also shown to be mitigated by antioxidants. nih.gov
The metabolite S-allyl-L-cysteine (SAC) has been shown to influence the expression of enzymes involved in hydrogen sulfide (B99878) (H2S) metabolism in breast cancer cell lines. In both MCF-7 and MDA-MB-231 cells, a 24-hour incubation with 4.50 mM SAC led to a significant increase in the gene expression of 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST). nih.gov Interestingly, SAC had opposing effects on the expression of cystathionine (B15957) γ-lyase (CTH) and cystathionine β-synthase (CBS) in the two cell lines. nih.gov In MCF-7 cells, SAC treatment was associated with a decrease in the expression of CTH. mdpi.com In bladder cancer cells, SAC treatment increased the expression of apoptosis-related genes, including caspases, poly (ADP-ribose) polymerase, and cytochrome c. nih.gov
Antiproliferative Studies in Cancer Cell Lines (in relation to metabolites)
The antiproliferative activity of this compound has been primarily investigated through its metabolite, S-allyl-L-cysteine (SAC), in various cancer cell lines.
In the human breast adenocarcinoma cell line MCF-7 , SAC demonstrated a significant antiproliferative effect. A notable decrease in the number of viable cells was observed at a concentration of 4.50 mM SAC across all incubation times (2, 4, 6, 8, and 24 hours). nih.gov Another study on MCF-7 cells showed that SAC induced late apoptosis after 24 and 48 hours of incubation with 2245 µM SAC. nih.gov
In the triple-negative breast cancer cell line MDA-MB-231 , the antiproliferative effect of SAC was also observed, although the cells appeared to be more resistant compared to MCF-7 cells. A significant decrease in viable cells was registered only after 6 and 24 hours of incubation with 4.50 mM SAC. nih.govnih.gov
Studies on other cancer cell lines have also shown the antiproliferative potential of SAC. For instance, in human bladder cancer cell lines, SAC inhibited cell proliferation and colony formation in a dose-dependent manner. nih.gov The IC50 values for SAC after 48 hours of exposure were 52.98 mM for T24 cells and 19.87 mM for cisplatin-resistant T24R2 cells. nih.gov
Table 3: Antiproliferative Effects of S-allyl-L-cysteine (Metabolite) on Cancer Cell Lines
| Cell Line | Compound | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| MCF-7 (Breast Adenocarcinoma) | S-allyl-L-cysteine | 4.50 mM | 2, 4, 6, 8, 24 hours | Significant decrease in viable cells | nih.gov |
| S-allyl-L-cysteine | 2245 µM | 24 and 48 hours | Induction of late apoptosis | nih.gov | |
| MDA-MB-231 (Breast Adenocarcinoma) | S-allyl-L-cysteine | 4.50 mM | 6 and 24 hours | Significant decrease in viable cells | nih.govnih.gov |
| T24 (Bladder Cancer) | S-allyl-L-cysteine | IC50: 52.98 mM | 48 hours | Inhibition of cell proliferation | nih.gov |
| T24R2 (Cisplatin-resistant Bladder Cancer) | S-allyl-L-cysteine | IC50: 19.87 mM | 48 hours | Inhibition of cell proliferation | nih.gov |
Based on the current scientific literature available, there is no direct research detailing the specific interactions between the chemical compound this compound and the Calcium-Sensing Receptor (CaSR).
While studies have explored the relationship between various other γ-glutamyl peptides and the CaSR, the specific actions of this compound on this receptor have not been elucidated. Research has focused on compounds such as glutathione (γ-Glu-Cys-Gly), S-methylglutathione, γ-Glu-Ala, and γ-Glu-Cys, which have been identified as allosteric modulators of the Calcium-Sensing Receptor. nih.govnih.gov These related compounds have been shown to enhance the receptor's sensitivity to calcium, but similar findings for this compound are not present in the existing body of scientific research.
Therefore, a detailed analysis and data on the in vitro effects, including receptor interactions for this compound, cannot be provided at this time. Further research is required to determine if this specific compound interacts with the CaSR and to what effect.
In Vivo Animal Model Research Investigating L Gamma Glutamyl S Allylthio L Cysteine and Its Metabolites
Investigation of Neuroprotective Effects in Neurological Disease Models (e.g., Parkinson's, Alzheimer's, stroke models)
The neuroprotective potential of GSAC, through its conversion to SAC, has been investigated in various animal models of neurological disorders. These studies highlight the therapeutic promise of these compounds in mitigating neuronal damage and cognitive deficits.
In models of Parkinson's disease , the administration of SAC has demonstrated protective effects on dopaminergic neurons. Specifically, in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model, which mimics the dopaminergic neurodegeneration seen in Parkinson's, SAC treatment has been shown to prevent the loss of these critical neurons. nih.govscienceopen.com
Research using animal models of Alzheimer's disease has also yielded promising results. In a transgenic mouse model of Alzheimer's, SAC was found to prevent synaptic degeneration and the abnormal phosphorylation of tau protein, both of which are key pathological hallmarks of the disease. nih.gov Furthermore, dietary intake of SAC and related compounds has been shown to decrease the production of amyloid-β (Aβ) peptide in the brains of mice with D-galactose-induced aging. nih.govscienceopen.com Chronic oral treatment with SAC has also been shown to ameliorate cognitive deficits in a rat model of streptozotocin-induced diabetes by suppressing oxidative stress and neuroinflammation. nih.govscienceopen.com
In the context of stroke , an earlier study demonstrated that SAC can ameliorate oxidative damage in an experimental stroke model. nih.gov The compound has also been shown to exert significant protective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity, a mechanism implicated in brain ischemia. nih.govscienceopen.com
Interactive Data Table: Neuroprotective Effects of S-allyl-L-cysteine (SAC) in Animal Models
| Neurological Disease Model | Animal Model | Key Findings |
| Parkinson's Disease | MPTP-induced mice | Exerted neuroprotective effects against the loss of dopaminergic neurons. scienceopen.com |
| Alzheimer's Disease | Transgenic mice | Prevented synaptic degeneration and abnormal tau phosphorylation. nih.gov |
| Aging/Cognitive Decline | D-galactose-induced aging mice | Decreased the production of amyloid-β peptide. scienceopen.com |
| Diabetes-related cognitive deficits | Streptozotocin-induced diabetic rats | Ameliorated cognitive deficits by suppressing oxidative stress and neuroinflammation. nih.govscienceopen.com |
| Stroke / Brain Ischemia | Experimental stroke models | Ameliorated oxidative damage and protected against ER stress-induced neurotoxicity. nih.govnih.gov |
Studies on Oxidative Damage and Inflammation in Tissues
The roles of GSAC and its metabolite SAC in combating oxidative damage and inflammation are well-documented in various animal studies. These effects are central to their observed therapeutic benefits.
SAC is a potent antioxidant, and this activity has been demonstrated in numerous in vivo and in vitro models. researchgate.netresearchgate.netresearchgate.net It has been shown to protect the body against oxidative stress and damage caused by free radicals. researchgate.net This is particularly relevant for chronic diseases where oxidative stress is a key factor in their progression, such as cardiovascular disease, diabetes, and cancer. researchgate.net
In addition to its antioxidant properties, SAC exhibits significant anti-inflammatory effects. researchgate.netresearchgate.net It can help manage conditions associated with chronic inflammation. researchgate.net For instance, in a rat model of streptozotocin-induced diabetes, chronic oral treatment with SAC ameliorated cognitive deficits by suppressing both oxidative stress and neuroinflammation. nih.govscienceopen.com The anti-inflammatory action of SAC is thought to be mediated, in part, through the inhibition of pro-inflammatory signaling pathways. researchgate.net
Research on Other Systemic Biological Activities
Beyond its neuroprotective and anti-inflammatory effects, research in animal models has uncovered other systemic biological activities of SAC, the metabolite of GSAC. These include:
Anti-diabetic effects: SAC has been reported to have anti-diabetic properties. nih.gov
Cholesterol-lowering effects: Both human and animal studies have suggested that SAC can contribute to lowering cholesterol levels. nih.govscienceopen.com
Anti-cancer activity: The potential of SAC as an anti-cancer agent has been reviewed, highlighting its role in this area. nih.govscienceopen.com
Anti-hepatotoxic effects: SAC has been shown to have protective effects on the liver. nih.gov
These diverse biological activities underscore the potential of GSAC and its metabolite SAC as multifaceted therapeutic agents.
Compound Index
Table 5: List of Chemical Compounds Mentioned in the Article Press Run to see the interactive table.
Advanced Analytical Methodologies for Research
Quantitative Determination in Complex Biological and Plant Matrices
The accurate quantification of L-gamma-Glutamyl-S-allylthio-L-cysteine, also known as γ-Glutamyl-S-allylmercaptocysteine (GSAMC), in complex samples such as biological fluids and plant extracts is crucial for understanding its formation, stability, and potential biological significance. Advanced analytical methodologies, primarily based on high-performance liquid chromatography (HPLC), have been employed for its determination, particularly within plant matrices like aged garlic extract (AGE).
The primary challenge in quantifying GSAMC lies in its separation from a multitude of other structurally similar organosulfur compounds present in garlic. Effective sample preparation is a critical first step to minimize interference and prevent the degradation of unstable compounds. nih.gov Extraction procedures often utilize solvents like methanol, sometimes acidified, to efficiently extract γ-glutamyl peptides while simultaneously inactivating enzymes like alliinase that could alter the sample's chemical profile.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone technique for the quantitative analysis of GSAMC. Research has successfully utilized HPLC systems to track the concentration of GSAMC in aged garlic extract over extended periods. In a notable study, the analysis was performed using an HPLC system equipped with a photodiode array detector. The separation was typically achieved on a C18 reversed-phase column, a common choice for separating polar to moderately nonpolar compounds. nih.gov
Detailed Research Findings in Aged Garlic Extract
Research into the chemical changes during the aging of garlic provides the most detailed quantitative data for GSAMC. A key study isolated and identified GSAMC from aged garlic extract and chronologically analyzed its content from 1 to 22 months of aging. nih.gov The formation of GSAMC was found to occur predominantly during the early stages of the aging process. Its concentration peaked at one month and subsequently decreased. This suggests that GSAMC is an intermediate compound formed from precursors like γ-glutamyl-S-allylcysteine (GSAC) or γ-glutamyl-S-1-propenylcysteine (GS1PC) and then likely converted to other compounds, such as S-allylmercaptocysteine (SAMC), by endogenous enzymes. nih.gov
The findings from this chronological analysis are summarized in the data table below, showcasing the dynamic changes in GSAMC concentration during the garlic aging process.
Table 1: Concentration of this compound (GSAMC) in Aged Garlic Extract Over Time
This table details the changing concentration of GSAMC during the aging process of garlic extract, as determined by HPLC analysis. Data is adapted from the findings of Fujii et al. (2018). nih.gov
| Aging Period (Months) | GSAMC Concentration (μg/g of extract) |
|---|---|
| 1 | 160 (Peak Concentration) |
| 2 | 120 |
| 4 | 60 |
| 6 | 40 |
| 10 | 20 |
| 22 | <10 (Below reliable quantification limit) |
The quantitative data clearly demonstrates that GSAMC is a transient but significant compound in the early phases of garlic aging. The development and validation of sensitive and specific analytical methods, such as HPLC and potentially liquid chromatography-mass spectrometry (LC-MS), are essential for accurately profiling these compounds. nih.govmdpi.comresearchgate.net Such methods are indispensable for the quality control of garlic preparations and for further research into the chemical transformations and biological activities of these complex organosulfur compounds. nih.gov
Interactions with Biological Systems and Environmental Context
Role in Plant Biology and Defense Mechanisms in Allium Species
L-gamma-Glutamyl-S-allyl-L-cysteine is a pivotal intermediate in the biosynthetic pathway of S-allyl-L-cysteine sulfoxide (B87167), commonly known as alliin (B105686), a primary defense compound in garlic (Allium sativum). frontiersin.orgnih.gov The synthesis of these protective molecules is a multi-step process that begins with glutathione (B108866). frontiersin.org Through a series of enzymatic reactions, γ-glutamyl-S-allyl-L-cysteine is formed and subsequently converted to alliin. nih.gov
The defense mechanism of Allium species is characterized by a two-component system. frontiersin.org The precursor compounds, such as alliin, are stored separately from the enzyme alliinase within the plant's cells. frontiersin.org When the plant tissue is damaged, for instance by an herbivore or a pathogen, the cellular compartments are disrupted, allowing alliinase to come into contact with alliin. This interaction catalyzes the rapid conversion of alliin into allicin (B1665233), a highly reactive and pungent compound responsible for the characteristic odor of garlic and a potent defense against a wide range of organisms. nih.govfrontiersin.org
Recent research has unveiled a more nuanced "dual-defense" mechanism in onions, suggesting that some level of these protective compounds may be produced even in intact cells, providing a constant baseline of defense against biotic stressors. frontiersin.org The accumulation of γ-glutamyl peptides, including γ-glutamyl-S-allyl-L-cysteine, and their subsequent conversion to flavor precursors like alliin, increases significantly in the weeks leading up to the maturation and harvest of garlic bulbs, indicating their importance for the plant's survival and fitness. nih.govresearchgate.net
Table 1: Key Compounds in the Allium Defense Pathway
| Compound Name | Role |
|---|---|
| Glutathione | Initial precursor in the biosynthesis of sulfur-containing defense compounds. |
| L-gamma-Glutamyl-S-allyl-L-cysteine | Key intermediate in the biosynthesis of alliin. |
| Alliin (S-allyl-L-cysteine sulfoxide) | Stable precursor molecule stored in plant cells. |
| Alliinase | Enzyme that catalyzes the conversion of alliin to allicin upon tissue damage. |
| Allicin | Highly reactive, pungent defense compound with antimicrobial and anti-herbivore properties. |
Modulation of Soil Microbiota and Agricultural Implications (e.g., Fusarium wilt suppressiveness)
The influence of L-gamma-Glutamyl-S-allyl-L-cysteine extends beyond the plant itself, playing a significant role in shaping the microbial communities in the surrounding soil. This interaction has profound agricultural implications, particularly in the suppression of soil-borne diseases. One of the most notable examples is its effect on Fusarium wilt, a devastating fungal disease affecting a wide range of crops.
Studies have demonstrated that the cultivation of Allium plants can lead to the development of soils that are suppressive to Fusarium wilt. This suppressiveness is not a direct result of the plant's presence but is mediated by the soil microbiome. L-gamma-Glutamyl-S-allyl-L-cysteine, which is abundant in the root extracts of Allium species like the Welsh onion (Allium fistulosum), has been identified as a key compound driving this phenomenon.
When introduced into the soil, L-gamma-Glutamyl-S-allyl-L-cysteine selectively stimulates the growth of indigenous antagonistic bacteria. These beneficial bacteria can outcompete or directly inhibit the growth of pathogenic fungi like Fusarium oxysporum. Research has shown that the application of this dipeptide to soil significantly enhances its suppressiveness to Fusarium wilt, an effect that is lost when the soil is sterilized, confirming the crucial role of the native microbiota.
Table 2: Impact of L-gamma-Glutamyl-S-allyl-L-cysteine on Soil Microbiota and Disease Suppression
| Factor | Observation | Implication |
|---|---|---|
| Application to Soil | Significantly suppresses Fusarium wilt disease. | A potential natural and sustainable method for controlling soil-borne pathogens. |
| Effect on Soil Microbiota | Increases the relative abundance of specific antagonistic bacteria (e.g., Pseudomonas, Burkholderia-Caballeronia-Paraburkholderia, and Bdellovibrio). | Modulates the soil microbiome to favor beneficial microorganisms. |
| Mechanism of Action | Enhances the activity of indigenous bacteria that are antagonistic to Fusarium oxysporum. | Provides a biological control mechanism against fungal pathogens. |
| Requirement of Microbiota | Suppressive effect is eliminated in sterilized soil. | Highlights the dependency on the existing soil microbial community for its efficacy. |
Chemo-sensory Research: Flavor-Modifying Effects (Kokumi Taste)
In the realm of chemo-sensory research, L-gamma-Glutamyl-S-allyl-L-cysteine and related γ-glutamyl peptides are recognized for their ability to impart a "kokumi" taste sensation. Kokumi is a Japanese term that describes a rich, full-bodied, and complex flavor profile characterized by thickness, mouthfulness, and the continuity of taste. researchgate.netresearchgate.net Unlike the five basic tastes (sweet, sour, salty, bitter, and umami), kokumi is not a taste itself but rather a flavor enhancer that modifies and amplifies other tastes. nih.gov
Research has identified several γ-glutamyl peptides as key contributors to the kokumi sensation. nih.govnih.govacs.org Sensory evaluations of garlic extracts have revealed that γ-glutamyl-S-allyl-cysteine is among the compounds responsible for enhancing the thickness, mouthfulness, and continuity of flavor. researchgate.net These peptides are thought to activate calcium-sensing receptors on the tongue, which in turn enhances the perception of other taste stimuli. dtu.dk
The flavor-modifying effects of L-gamma-Glutamyl-S-allyl-L-cysteine are of significant interest to the food industry as a means to improve the palatability and sensory experience of various food products. nih.gov By contributing to the kokumi sensation, this compound can make foods seem richer and more satisfying.
Table 3: Characteristics of Kokumi Taste and the Role of γ-Glutamyl Peptides
| Kokumi Attribute | Description | Role of γ-Glutamyl Peptides |
|---|---|---|
| Thickness | A sense of body and substance in the mouth. | Enhances the perception of a fuller texture. |
| Mouthfulness | A mouth-filling and coating sensation. | Contributes to a more complete and satisfying sensory experience. |
| Continuity | A lingering and long-lasting flavor. | Prolongs the taste sensation, creating a more memorable flavor profile. |
| Complexity | A multi-layered and intricate taste. | Adds depth and richness to the overall flavor. |
Future Directions and Research Gaps
Elucidation of Complete Biosynthetic and Metabolic Pathways in Diverse Organisms
A significant gap in our understanding of L-gamma-Glutamyl-S-allylthio-L-cysteine lies in its formation and breakdown within biological systems. The biosynthetic pathway of related sulfur compounds in garlic, such as alliin (B105686), is thought to originate from glutathione (B108866) conjugates. frontiersin.orgnih.gov Specifically, γ-glutamyl-S-allyl-L-cysteine is a known precursor that can be converted to S-allyl-L-cysteine through the action of γ-glutamyl transpeptidase. researchgate.netnih.gov However, the precise enzymatic reactions and intermediate steps leading to the formation of the S-allylthio moiety in this compound are yet to be identified.
Future research should focus on:
Identifying Key Biosynthetic Enzymes: Isotopic labeling studies in Allium species could trace the metabolic precursors and identify the enzymes responsible for the synthesis of this compound.
Characterizing Metabolic Fate: The metabolic pathway of this compound in humans and other mammals is currently unknown. It is plausible that enzymes such as γ-glutamyl transpeptidase and cysteine S-conjugate β-lyase are involved in its degradation. nih.govresearchgate.net Investigating its metabolism will be crucial to understanding its bioavailability and the formation of potentially bioactive metabolites.
Exploring Microbial Metabolism: The role of gut microbiota in the metabolism of this compound is another unexplored area. Research into how intestinal bacteria metabolize this compound could reveal novel bioactive derivatives.
Deeper Understanding of Molecular Targets and Signaling Cascades
The molecular targets and signaling pathways modulated by this compound are currently not known. However, research on analogous compounds provides a foundation for future investigations. For instance, S-allyl-cysteine, a related organosulfur compound, is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. researchgate.net Furthermore, γ-glutamylcysteine has demonstrated anti-inflammatory effects by increasing intracellular glutathione levels and modulating the Nrf2 and nuclear factor kappa B (NF-κB) pathways. nih.gov
Future research directions should include:
Investigating Antioxidant and Anti-inflammatory Pathways: Studies should explore whether this compound or its metabolites can modulate key signaling pathways involved in oxidative stress and inflammation, such as Nrf2, NF-κB, and MAPK pathways. nih.govnih.gov
Identifying Protein Interactions: Proteomic approaches could be employed to identify specific protein targets that interact with this compound, which would provide insights into its mechanism of action.
Receptor Binding Assays: Given that other γ-glutamyl peptides have been identified as modulators of receptors like the calcium-sensing receptor, it would be valuable to screen this compound for its activity on various cellular receptors. researchgate.netmdpi.com
Exploration of Novel Biological Activities
The biological activities of this compound are largely uncharacterized. Related γ-glutamyl peptides and organosulfur compounds from garlic are known to possess a range of biological properties, including antioxidant, anti-glycation, and cholesterol biosynthesis inhibitory effects. bio-connect.nlmedchemexpress.com This suggests that this compound may have similar or unique therapeutic potential.
Areas for future exploration include:
Antioxidant and Cytoprotective Effects: Investigating the ability of this compound to scavenge free radicals, chelate metals, and protect cells from oxidative damage.
Cardioprotective Potential: Given the cardiovascular benefits associated with garlic consumption, studies could examine the effects of this compound on endothelial function, cholesterol metabolism, and platelet aggregation.
Neuroprotective Properties: The potential for this compound to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases warrants investigation. researchgate.net
Antimicrobial and Immunomodulatory Activities: Exploring its potential to inhibit the growth of pathogenic microbes and modulate immune responses.
Development of Advanced Analytical Techniques for Comprehensive Profiling
While analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry have been used to identify this compound in garlic extracts, there is a need for the development of more sensitive and quantitative methods. researchgate.net The lack of commercially available standards and well-validated analytical protocols presents a challenge for researchers.
Future efforts should be directed towards:
Chemical Synthesis and Standardization: The chemical synthesis of this compound is necessary to produce a pure standard for accurate quantification and biological testing.
Method Validation: Developing and validating robust analytical methods, such as LC-MS/MS, for the precise quantification of this compound in various biological matrices, including plant tissues, plasma, and urine.
Comprehensive Profiling: Utilizing advanced metabolomics platforms to create a comprehensive profile of this compound and its metabolites in different organisms and under various conditions.
Comparative Studies with Related Organosulfur Compounds and Their Derivatives
To better understand the structure-activity relationship of this compound, comparative studies with other naturally occurring organosulfur compounds are essential. Key compounds for comparison would include S-allyl-L-cysteine, alliin, and γ-glutamyl-S-allyl-L-cysteine.
Future comparative research should aim to:
Evaluate Bioactivity: Directly compare the antioxidant, anti-inflammatory, and other biological activities of this compound with its related compounds to determine the functional significance of the γ-glutamyl and S-allylthio moieties.
Assess Bioavailability and Metabolism: Compare the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to understand how their structural differences influence their pharmacokinetic properties.
Investigate Synergistic Effects: Explore the potential for synergistic or antagonistic interactions between this compound and other organosulfur compounds present in garlic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
